molecular formula C16H17BrN4O2 B256435 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Numéro de catalogue B256435
Poids moléculaire: 377.24 g/mol
Clé InChI: KMJQBEPGEIHTMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological and biochemical processes in the body. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Mécanisme D'action

The mechanism of action of 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves the inhibition of the enzyme GSK-3β. This enzyme plays a crucial role in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. The inhibition of GSK-3β by 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile leads to the activation of various signaling pathways that are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile have been extensively studied. It has been found to be a potent inhibitor of GSK-3β, which leads to the activation of various signaling pathways that are involved in the regulation of cell survival and proliferation. The compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile in lab experiments is its potency as a GSK-3β inhibitor. This makes it an ideal compound for studying the role of GSK-3β in various physiological and biochemical processes. However, one of the main limitations of using this compound is its toxicity. It has been found to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another direction is the investigation of the compound's potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, the compound's toxicity and safety profile need to be further studied to determine its potential use in clinical settings.

Méthodes De Synthèse

The synthesis of 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves a multi-step process that requires expertise in organic chemistry. The method involves the reaction of 4-bromophenol with chloromethyl methyl ether to form 4-bromomethylphenol. The intermediate product is then reacted with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)methylphenol. This intermediate product is then reacted with ethyl cyanoacetate to form 2-(4-bromophenoxy)methyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile. The final product is obtained through purification and isolation techniques.

Applications De Recherche Scientifique

2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential use in the treatment of various diseases. It has been found to be a potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of various physiological and biochemical processes in the body. The inhibition of GSK-3β has been linked to the treatment of various diseases, including cancer, neurological disorders, and diabetes.

Propriétés

Nom du produit

2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Formule moléculaire

C16H17BrN4O2

Poids moléculaire

377.24 g/mol

Nom IUPAC

2-[(4-bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H17BrN4O2/c1-20-6-8-21(9-7-20)16-14(10-18)19-15(23-16)11-22-13-4-2-12(17)3-5-13/h2-5H,6-9,11H2,1H3

Clé InChI

KMJQBEPGEIHTMT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N

SMILES canonique

CN1CCN(CC1)C2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.